molecular formula C14H20N2O3 B4834093 3-methoxy-N-[3-oxo-3-(propylamino)propyl]benzamide

3-methoxy-N-[3-oxo-3-(propylamino)propyl]benzamide

Cat. No. B4834093
M. Wt: 264.32 g/mol
InChI Key: BEHJIQGIUJIHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-[3-oxo-3-(propylamino)propyl]benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPD-711 and is a member of the benzamide class of drugs.

Scientific Research Applications

The scientific research applications of 3-methoxy-N-[3-oxo-3-(propylamino)propyl]benzamide are diverse and promising. One of the most significant applications of this compound is in the field of neuroscience, where it is used as a research tool to study the effects of dopamine D3 receptor antagonists on the brain. This compound has also been used in cancer research, where it has shown potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[3-oxo-3-(propylamino)propyl]benzamide is not fully understood. However, it is believed to work by blocking the dopamine D3 receptors in the brain. This leads to a decrease in the activity of the mesolimbic dopamine pathway, which is involved in the reward system of the brain. By blocking this pathway, 3-methoxy-N-[3-oxo-3-(propylamino)propyl]benzamide may have potential therapeutic applications in various psychiatric disorders, including addiction, schizophrenia, and depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methoxy-N-[3-oxo-3-(propylamino)propyl]benzamide are still being studied. However, it has been shown to have an effect on the dopamine system in the brain. This compound has also been shown to have potential anticancer properties, although the exact mechanism of action is not fully understood.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methoxy-N-[3-oxo-3-(propylamino)propyl]benzamide in lab experiments is that it is a synthetic compound that can be easily synthesized in the lab. This makes it a readily available research tool for scientists studying the effects of dopamine D3 receptor antagonists. However, one limitation of using this compound is that it has not been extensively studied in humans, and its safety profile is not well established.

Future Directions

There are several future directions for research on 3-methoxy-N-[3-oxo-3-(propylamino)propyl]benzamide. One potential direction is to further study its potential as an anticancer agent. Another direction is to investigate its potential therapeutic applications in various psychiatric disorders, including addiction, schizophrenia, and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the dopamine system in the brain.

properties

IUPAC Name

3-methoxy-N-[3-oxo-3-(propylamino)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-8-15-13(17)7-9-16-14(18)11-5-4-6-12(10-11)19-2/h4-6,10H,3,7-9H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHJIQGIUJIHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCNC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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